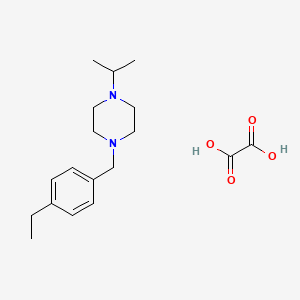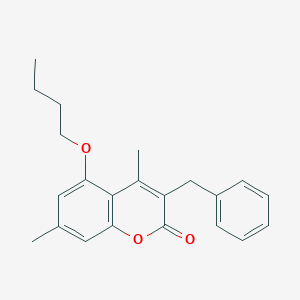![molecular formula C20H23FN2O7S B3947894 1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate, also known as FSL-1, is a synthetic compound that has been widely used in scientific research due to its ability to activate Toll-like receptor 6 (TLR6) and Toll-like receptor 2 (TLR2). TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. FSL-1 has been shown to have a wide range of applications in research, including the study of immunology, infectious diseases, and cancer.
Wirkmechanismus
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate activates TLR6 and TLR2 by binding to their extracellular domains, which initiates a signaling cascade that leads to the activation of transcription factors and the production of cytokines and chemokines. This process is essential for the innate immune response and helps to identify and eliminate pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the activation of TLR6 and TLR2, the production of cytokines and chemokines, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate is its ability to activate TLR6 and TLR2, which are essential components of the innate immune system. This makes it a valuable tool for studying the immune response and its role in fighting infections and cancer. However, one of the limitations of this compound is its potential to activate other TLRs, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate in scientific research. One area of interest is the development of this compound-based therapies for the treatment of infectious diseases and cancer. Another area of interest is the use of this compound to study the role of TLRs in the development of autoimmune diseases and the potential for TLR-based therapies for these conditions. Additionally, there is ongoing research into the use of this compound as a tool for the development of vaccines and immunotherapies.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate has been widely used in scientific research to study the activation of TLR6 and TLR2 and their downstream signaling pathways. This has led to a better understanding of the innate immune response and its role in fighting infections and cancer. This compound has also been used to study the effects of TLR activation on the production of cytokines and chemokines, which play a critical role in the immune response.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S.C2H2O4/c1-24-18-5-3-2-4-15(18)14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPLHSFFCAPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-[4-(2-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3947840.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B3947841.png)

![2-ethoxyethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3947844.png)
![N~1~-(4-bromophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3947849.png)



![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)
![N-{1-(1H-1,2,3-benzotriazol-1-yl)-2-[(4-chlorophenyl)thio]propyl}-2-pyridinamine](/img/structure/B3947896.png)

![4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl acetate](/img/structure/B3947903.png)